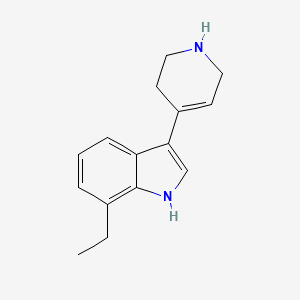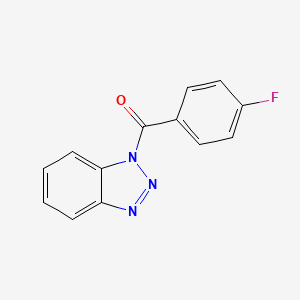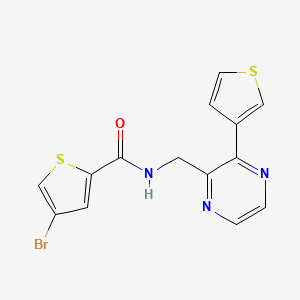
7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known as 7-ethyl-tetrahydropyridine (7-ETHP), is a synthetic organic compound belonging to the tetrahydropyridine family. It is a white crystalline powder that is soluble in water and polar organic solvents. 7-ETHP has a variety of applications in the chemical, pharmaceutical, and biomedical industries. It has been used in the synthesis of various compounds, including pharmaceutical drugs, and has been studied for its potential therapeutic effects.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
The synthesis and functionalization of indoles, including compounds similar to 7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, have been extensively studied due to their presence in numerous biologically active natural and synthetic compounds. Palladium-catalyzed reactions have become a cornerstone in the synthesis of indoles, offering a versatile approach to constructing complex molecules with significant potential in pharmaceuticals and fine chemicals (Cacchi & Fabrizi, 2005).
Antiinflammatory Properties
Research into indole derivatives, like 7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, has shown promising antiinflammatory actions. For instance, a study on 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids, which share structural similarities with the compound , revealed potent antiinflammatory effects, particularly against chronic models of inflammation (Martel et al., 1976).
Antiallergic Potential
Indole derivatives have also been investigated for their antiallergic properties. A study on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides highlighted the synthesis of novel compounds with significant antiallergic activity, showcasing the therapeutic potential of indole-based structures in allergy treatment (Menciu et al., 1999).
Corrosion Inhibition
The application of indole compounds extends beyond biomedical research into materials science. 3-Amino alkylated indoles have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments, demonstrating the multifaceted utility of indole derivatives in industrial applications (Verma et al., 2016).
Propiedades
IUPAC Name |
7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-11-4-3-5-13-14(10-17-15(11)13)12-6-8-16-9-7-12/h3-6,10,16-17H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPBTNTVCQDTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C3=CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2852253.png)



![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2852260.png)


![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)

![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2852267.png)

![3-allyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852270.png)

